1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6304-56-9
VCID: VC21096017
InChI: InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15)
SMILES: C1CCC(CC1)N2CC(CC2=O)C(=O)O
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 6304-56-9

Cat. No.: VC21096017

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid - 6304-56-9

Specification

CAS No. 6304-56-9
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15)
Standard InChI Key JXNDLFWQCQNSRP-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2CC(CC2=O)C(=O)O
Canonical SMILES C1CCC(CC1)N2CC(CC2=O)C(=O)O

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound featuring a cyclohexyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of appropriate pyrrolidine derivatives with cyclohexylamine or cyclohexyl halides, followed by oxidation and carboxylation steps. The specific conditions and reagents used can vary depending on the starting materials and desired yield.

Biological Activities

Research on 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives has shown potential biological activities, including antimicrobial and enzyme inhibitory effects. For instance, compounds structurally related to this acid have been investigated for their ability to inhibit enzymes involved in bacterial fatty acid synthesis, which could lead to new antimicrobial agents.

Applications in Medicinal Chemistry

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid serves as a precursor for synthesizing other bioactive molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. Its derivatives have been studied for their potential in treating diseases such as tuberculosis by inhibiting key enzymes like enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acidCyclohexyl group and carboxylic acidPotential antimicrobial and enzyme inhibitory activities
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chlorideCyclohexyl group and acyl chlorideHigh reactivity due to acyl chloride group
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acidCyclohexylmethyl group and carboxylic acidDifferent biological activity due to the methyl group

Research Findings

Studies on compounds similar to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant biological activities. For example, pyrrolidine carboxamides have been identified as potent inhibitors of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis . These findings highlight the potential of pyrrolidine derivatives in developing new antituberculosis agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator